GSK1059865

描述

GSK1059865 是一种有效且选择性的食欲素 1 受体拮抗剂。 食欲素受体参与调节各种生理功能,包括奖赏处理、情绪、疼痛、进食、成瘾和睡眠-觉醒周期 。 This compound 对食欲素 1 受体显示出高亲和力,并且对食欲素 2 受体和其他受体的选择性超过 100 倍 。

准备方法

GSK1059865 的合成涉及多个步骤。 其中一种方法包括在室温下用碳-11 标记的碘甲烷在叔丁醇钾存在下处理前体化合物,然后在高温下用酸去除 Boc 保护基 。 然后对化合物进行纯化并配制成可使用形式 。 this compound 的工业生产方法没有广泛记录,但合成通常涉及标准的有机化学技术和纯化方法。

化学反应分析

科学研究应用

Ethanol Intake Reduction

Research indicates that GSK1059865 significantly decreases voluntary ethanol intake in alcohol-dependent mice. In a study involving chronic intermittent ethanol exposure, treatment with this compound resulted in a dose-dependent reduction in alcohol consumption, particularly in mice exhibiting dependence. Notably, there was no significant effect on sucrose intake, highlighting the compound's specific action on alcohol-related drinking behaviors .

Cocaine-Induced Place Preference

This compound has also been evaluated for its effects on cocaine-seeking behavior. In conditioned place-preference paradigms, administration of this compound at doses of 10 and 30 mg/kg significantly reduced the preference for cocaine-paired environments in rats. This suggests that OX1R antagonism can inhibit relapse behavior associated with cocaine addiction .

Compulsive Eating Behavior

In addition to its effects on substance use disorders, this compound has shown promise in addressing compulsive eating behaviors. In studies involving rats subjected to chronic stress or food restriction, this compound effectively reduced compulsive eating patterns. This indicates that the orexin system plays a role not only in addiction but also in other forms of compulsive behavior related to food intake .

Pharmacokinetics and Dosing Considerations

Pharmacokinetic studies have demonstrated that this compound is brain-penetrant and maintains effective receptor occupancy when administered intraperitoneally. A dose of 30 mg/kg has been shown to achieve over 70% occupancy of OX1R while minimizing off-target effects on OX2R . Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens in future clinical applications.

Case Studies and Research Findings

作用机制

GSK1059865 通过选择性结合并拮抗食欲素 1 受体发挥作用。 该受体参与调节奖赏处理、情绪、疼痛、进食、成瘾和睡眠-觉醒周期 。 通过阻断食欲素 1 受体,this compound 调节这些生理功能,并在成瘾和睡眠障碍等疾病中具有潜在的治疗应用 。

相似化合物的比较

与其他类似化合物相比,GSK1059865 在对食欲素 1 受体的高选择性方面独一无二。一些类似的化合物包括:

JNJ1037049: 另一种选择性针对食欲素 2 受体的食欲素受体拮抗剂。

苏沃雷克斯: 一种用于治疗失眠的双重食欲素受体拮抗剂。

SB-334867: 一种在研究中使用的选择性食欲素 1 受体拮抗剂

生物活性

GSK1059865 is a highly selective antagonist of the orexin-1 receptor (OX1R), which plays a crucial role in various physiological processes, including sleep regulation, energy metabolism, and reward mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by experimental data and case studies.

This compound selectively inhibits the OX1R, which is implicated in numerous neurobiological functions. The orexin system is involved in regulating arousal, appetite, and energy expenditure. By blocking OX1R, this compound can modulate these physiological responses, making it a candidate for treating disorders related to these pathways.

Effects on Glutamate Release

A study conducted by Bonaventure et al. (2014) assessed the impact of this compound on glutamate release in wild-type mice. The compound was administered at a dose of 10 mg/kg subcutaneously (S.C.) prior to MK-801 administration, which is known to induce glutamate release. The results showed that this compound significantly attenuated MK-801-induced glutamate release in the cortex:

- Experimental Design : Wild-type mice were pretreated with either this compound or vehicle.

- Findings :

- This compound reduced glutamate release compared to the vehicle group.

- Statistical analysis revealed significant differences with for the treatment effect.

| Treatment Group | Glutamate Release (nA) | p-Value |

|---|---|---|

| Vehicle | Baseline | - |

| This compound | Reduced | 0.037 |

Impact on Ethanol Consumption

Another key study evaluated the effects of this compound on ethanol intake in both ethanol-dependent and control subjects. The findings indicated that this compound effectively reduced voluntary ethanol consumption:

- Study Design : Mice were given access to ethanol solutions before and after administration of this compound.

- Results :

- A notable decrease in ethanol intake was observed at higher doses.

- This suggests potential therapeutic applications for addiction treatment.

Sleep and Energy Regulation

Research has shown that orexin antagonists like this compound could be beneficial in managing sleep disorders and metabolic syndromes. For instance, studies have demonstrated that OX1R inhibition can lead to improved sleep quality and reduced food intake in animal models.

- Clinical Relevance : The modulation of orexin signaling presents a promising avenue for developing treatments for obesity and insomnia.

属性

IUPAC Name |

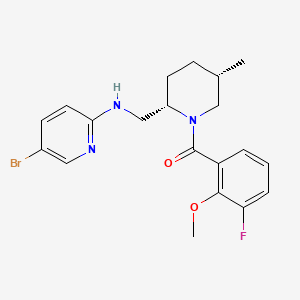

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。